molecular formula C18H15N5OS B3014289 N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1171064-05-3

N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3014289
CAS No.: 1171064-05-3
M. Wt: 349.41
InChI Key: KRKHWPGPISSICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its structure incorporates both a benzothiazole and a pyrazole ring, two motifs frequently associated with diverse biological activities . Benzothiazole derivatives are extensively investigated for their anti-tubercular properties, with recent research highlighting their potency against Mycobacterium tuberculosis . Furthermore, heterocyclic compounds containing pyrazole cores have demonstrated promising inhibitory effects on biological targets such as the urate transporter 1 (URAT1), indicating potential for development in therapeutic areas like hyperuricemic nephropathy . The specific mechanism of action for this compound is area for further investigation, but its structural features suggest it may function by interacting with enzyme active sites or cellular receptors, potentially disrupting critical biological pathways in disease models . This product is intended for non-human research applications only in fields such as drug discovery and pharmacological assay development. It is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-22-11-9-15(21-22)17(24)23(12-13-6-4-5-10-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHWPGPISSICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5OSC_{18}H_{15}N_{5}OS with a molecular weight of 349.4 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a pyrazole core, and a carboxamide functional group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC18H15N5OS
Molecular Weight349.4 g/mol
CAS Number1171064-05-3

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that derivatives of benzothiazole demonstrated potent activity against breast cancer cells, with some compounds achieving IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have demonstrated that it can inhibit the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be significantly lower than those for standard antibiotics, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Experimental models showed that it could reduce inflammation markers and edema in animal models comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways.
  • Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival, particularly those related to cancer progression.

Study 1: Anticancer Activity Evaluation

A recent study investigated the anticancer effects of several benzothiazole derivatives, including the target compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with the compound at varying concentrations. The study concluded that the compound induces apoptosis through caspase activation pathways .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound. It was tested against multiple bacterial strains using the broth microdilution method. The results showed MIC values ranging from 8 to 32 µg/mL, demonstrating its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving benzothiazole and pyrazole derivatives. The synthesis typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride, followed by further modifications to introduce the pyrazole moiety. The detailed synthetic pathway is crucial for understanding how structural variations can influence biological activity.

Key Structural Features

  • Benzothiazole Ring : Known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Pyrazole Moiety : Associated with various pharmacological effects, enhancing the compound's potential as a therapeutic agent.

Biological Activities

Research has highlighted several biological activities associated with N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide:

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this structure have been tested against various strains of bacteria, including Mycobacterium tuberculosis. The inhibition concentrations (IC50) of synthesized derivatives were compared with standard drugs, revealing promising results in terms of potency against resistant strains .

Antitubercular Properties

The compound has been noted for its potential as an anti-tubercular agent. In vitro studies indicated that certain benzothiazole derivatives demonstrated higher inhibition rates against M. tuberculosis compared to existing treatments. This suggests that modifications to the benzothiazole structure can lead to improved efficacy .

Case Study: Synthesis and Evaluation

A recent study synthesized several benzothiazole derivatives, including this compound, evaluating their anti-tubercular activity. The results showed that specific compounds had IC50 values significantly lower than traditional treatments, indicating their potential as new therapeutic agents .

CompoundIC50 (μM)MIC (μg/mL)Inhibition (%)
7a7.7 ± 0.80.0898
7bNT0.3295
7cNT0.3293

This table summarizes the biological evaluation of synthesized compounds, showcasing their effectiveness against M. tuberculosis strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Benzimidazole-Based Pyrazole Carboxamides
Compounds such as N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides () replace the benzothiazole with a benzimidazole ring. This substitution alters electronic properties, as benzimidazole is less electron-deficient than benzothiazole. Such analogs exhibit varied bioactivity; for example, benzimidazole derivatives are often explored as kinase inhibitors or antiparasitic agents .

2.1.2. Sulfonamide-Linked Benzothiazole Derivatives Compounds 85–93 () feature a benzothiazole-thiophene-sulfonamide scaffold. While they retain the benzothiazole moiety, the sulfonamide linker and additional substituents (e.g., morpholino, pyrimidine) confer distinct physicochemical profiles.

2.1.3. Urea and Thiourea Derivatives
1-(Benzo[d]thiazol-2-yl)-3-phenylurea () replaces the pyrazole carboxamide with a urea linker. These compounds inhibit casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), demonstrating how linker flexibility (urea vs. carboxamide) modulates target selectivity. Urea derivatives often exhibit stronger hydrogen-bonding capacity, which may enhance binding affinity but reduce membrane permeability compared to carboxamides .

2.1.4. Thiazole-Linked Pyrazole Carboxamides 1-Methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide () replaces benzothiazole with a thiazole ring and introduces a phenoxyphenyl substituent. This compound’s molecular weight (376.4 g/mol) is lower than the target compound’s estimated weight (~380–400 g/mol), reflecting differences in substituent bulk .

Physicochemical Properties

Compound Type Molecular Formula (Example) Molecular Weight (g/mol) Key Features
Target Compound ~C20H16N6OS ~380–400 Combines benzothiazole (electron-withdrawing) and pyridinylmethyl (basic).
Benzimidazole Analogs [2] C18H14N6O 330.34 Less electron-deficient; altered solubility and target engagement.
Sulfonamide Derivatives [3] C16H12N4O4S3 (e.g., 87) 444.48 High polarity due to sulfonamide and morpholino groups.
Urea Derivatives [4, 8] C14H12N4OS 292.33 Strong hydrogen-bond donors; potential for CNS penetration.
Thiazole-Linked Carboxamide [11] C20H16N4O2S 376.4 Reduced aromaticity; phenoxyphenyl enhances lipophilicity.

Key Research Findings

  • Linker Flexibility : Carboxamide linkers (as in the target compound) offer a balance between rigidity and flexibility, optimizing interactions with hydrophobic enzyme pockets compared to ureas or sulfonamides .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3) at position 6 of benzothiazole () significantly enhance inhibitory potency, suggesting similar modifications could improve the target compound’s efficacy .
  • Synthetic Challenges : The pyridin-2-ylmethyl group may introduce steric hindrance during coupling steps, necessitating optimized conditions (e.g., excess amine, prolonged reaction times) .

Q & A

Q. Critical analytical methods :

  • 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., pyridin-2-ylmethyl vs. pyridin-3-ylmethyl) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns .
  • Elemental analysis : Cross-checks experimental vs. calculated C, H, N percentages (deviation < 0.4% indicates purity) .

How can researchers resolve low yields during the final amide coupling step of this compound?

Category: Advanced Research
Answer:
Low yields in amide coupling often stem from:

  • Steric hindrance : The pyridin-2-ylmethyl group may impede nucleophilic attack. Mitigate by using DMF as a solvent (enhances solubility) and HATU/DIPEA coupling reagents for improved activation .
  • Byproduct formation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). If byproducts persist, optimize stoichiometry (1.2:1 molar ratio of benzothiazole amine to pyrazole-carboxylic acid) .
  • Temperature control : Maintain ≤0°C during acyl chloride addition to minimize side reactions .

What in vitro assays are recommended to evaluate the compound’s antitubercular and antifungal activity, and how should contradictory data between assays be addressed?

Category: Advanced Research
Answer:

  • Antitubercular assays :
    • Microplate Alamar Blue Assay (MABA) : Test against Mycobacterium tuberculosis H37Rv (MIC ≤6.25 µg/mL indicates potency) .
    • Resazurin Reduction Assay : Validate activity against drug-resistant strains (e.g., MDR-TB) .
  • Antifungal assays :
    • Broth microdilution (CLSI M38) : Screen against Candida albicans and Aspergillus fumigatus .

Q. Addressing contradictions :

  • Cross-validate with time-kill kinetics to distinguish static vs. cidal effects.
  • Perform cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

How can molecular docking studies be optimized to predict the compound’s binding affinity for fungal CYP51 (lanosterol 14α-demethylase)?

Category: Advanced Research
Answer:

  • Protein preparation : Use AutoDock Vina with CYP51 crystal structure (PDB: 1EA1). Remove water molecules, add polar hydrogens, and assign Kollman charges .
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel , then minimize energy with DFT (B3LYP/6-31G)* .
  • Docking parameters :
    • Grid box centered on heme cofactor (coordinates: x=15.7, y=2.3, z=−4.1).
    • Exhaustiveness = 32, num_modes = 20 .
  • Validation : Compare docking poses with known inhibitors (e.g., fluconazole; RMSD ≤2.0 Å confirms reliability) .

What strategies are effective for improving the compound’s solubility in aqueous buffers for in vivo studies?

Category: Advanced Research
Answer:

  • Co-solvent systems : Use 10% DMSO + 5% Tween-80 in PBS (pH 7.4) .
  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (confirm via ion chromatography ) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size, PDI <0.2) to enhance bioavailability .

How should researchers analyze conflicting NMR data for the pyrazole ring’s methyl group (e.g., unexpected splitting patterns)?

Category: Advanced Research
Answer:

  • Variable Temperature (VT) NMR : Conduct at 25°C and −40°C. If splitting resolves at lower temps, it suggests rotameric equilibration due to restricted rotation .
  • 2D NOESY : Detect spatial proximity between the methyl group and pyridinyl protons to confirm steric interactions .
  • DFT calculations : Compare theoretical vs. experimental chemical shifts (GIAO method at B3LYP/6-311++G** level) .

What structural modifications to the benzothiazole moiety could enhance the compound’s antioxidant activity?

Category: Advanced Research
Answer:

  • Electron-donating substituents : Introduce para-methoxy or ortho-hydroxy groups to stabilize radical intermediates (synthesize via Ullmann coupling) .
  • Heterocycle fusion : Replace benzothiazole with benzimidazole to improve π-π stacking with redox-active enzymes (e.g., SOD) .
  • Validation : Measure DPPH radical scavenging (IC50 ≤50 µM) and FRAP assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.